d-Lysergic acid dimethylamide

EEG arousal neuroanatomical locus hallucinogen

d-Lysergic acid dimethylamide (DAM-57) is a semi-synthetic ergoline derivative belonging to the lysergamide class, acting primarily as a partial agonist at serotonin 5-HT2 receptors. Its N,N-dimethylamide substitution distinguishes it from the prototypical N,N-diethylamide ligand LSD, resulting in a markedly different pharmacological profile that includes roughly one-tenth the human oral potency and a distinct neuroanatomical site of action.

Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
CAS No. 4238-84-0
Cat. No. B1670819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Lysergic acid dimethylamide
CAS4238-84-0
Synonyms(6aR,9R)-N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo(4,3-fg)quinoline-9-carboxamide
DAM-57
N,N-dimethyllysergamide
Molecular FormulaC18H21N3O
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C
InChIInChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3/t12-,16-/m1/s1
InChIKeyFWHSERNVTGTIJE-MLGOLLRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





d-Lysergic acid dimethylamide (CAS 4238-84-0) Procurement Guide: A Differentiated Lysergamide for Serotonergic Research


d-Lysergic acid dimethylamide (DAM-57) is a semi-synthetic ergoline derivative belonging to the lysergamide class, acting primarily as a partial agonist at serotonin 5-HT2 receptors . Its N,N-dimethylamide substitution distinguishes it from the prototypical N,N-diethylamide ligand LSD, resulting in a markedly different pharmacological profile that includes roughly one-tenth the human oral potency and a distinct neuroanatomical site of action . These quantitative and qualitative differences make DAM-57 a critical comparator compound for structure-activity relationship (SAR) studies, hallucinogen research, and biased signaling investigations where diethylamide-substituted lysergamides are not suitable proxies.

Why d-Lysergic acid dimethylamide (CAS 4238-84-0) Cannot Be Replaced by LSD or Other In-Class Lysergamides


Although d-Lysergic acid dimethylamide shares the ergoline core with LSD and other lysergamides, the specific pharmacodynamic consequences of N,N-dimethyl versus N,N-diethyl substitution are quantitative and qualitative, contradicting the assumption of class fungibility. Direct experimental evidence shows that DAM-57 fails to antagonize centrally administered 5-HT in conscious mice, a functional property retained by LSD, 1-acetyl-LSD, and 1-methyl-LSD . Furthermore, electrographic studies in rabbits demonstrate that DAM-57 cannot sustain EEG arousal following cervical transection, whereas LSD maintains arousal, indicating a fundamentally different neuroanatomical locus of action . These two findings alone preclude substitution of DAM-57 with LSD in studies probing the anatomical substrates of hallucinogen action or 5-HT antagonism. The human oral potency of DAM-57 is approximately 10-fold lower than LSD (0.5–1.2 mg vs. 0.05–0.2 mg) , meaning that equivalent behavioral readouts require different dosing regimens, and cross-class comparisons at equimolar concentrations may yield misleading conclusions. These irreducible differences underscore the necessity of sourcing the specific dimethylamide congener for targeted experimental designs.

Quantitative Differentiation of d-Lysergic acid dimethylamide (CAS 4238-84-0): Comparator-Backed Evidence


Differential Electroencephalographic (EEG) Arousal Locus: DAM-57 vs. LSD Following Cervical Transection

In a direct head-to-head electrographic study of 96 rabbits, d-lysergic acid dimethylamide (DAM) and LSD both produced sustained EEG arousal in intact animals. However, following complete cervical spinal transection, DAM-57 completely lost the ability to initiate or maintain EEG arousal, whereas LSD-induced activation was unaffected by cervical transection but abolished by transections caudal to the midbrain . This demonstrates that the N,N-dimethyl versus N,N-diethyl configuration shifts the effective neuroanatomical locus of EEG alerting from the lower brainstem to a site above the cervical cord.

EEG arousal neuroanatomical locus hallucinogen lysergamide rabbit

Functional Antagonism of Central 5-HT: DAM-57 Fails to Block 5-HT Effects Contrasting with LSD

When tested for their ability to block the central effects of intracerebrally administered 5-hydroxytryptamine (5-HT) in conscious mice, LSD, 1-acetyl-LSD, and 1-methyl-LSD all effectively blocked 5-HT-induced scratching and stupor. In contrast, d-lysergic acid dimethylamide did not antagonize 5-HT at the concentrations tested . This represents a clear qualitative functional divergence between the dimethylamide and diethylamide lysergamides in an intact vertebrate model.

5-HT antagonism intracerebral conscious mice lysergamide in vivo pharmacology

Reduced Human Oral Potency: DAM-57 Requires ~10-Fold Higher Dose Than LSD

Compiled human data indicate that the effective oral dose range of d-lysergic acid dimethylamide (DAM-57) is 0.5–1.2 mg, compared to 0.05–0.2 mg for LSD, yielding an approximate relative potency of 0.1× LSD . This 10-fold reduction in potency is directly attributable to the replacement of the N,N-diethyl substituent with N,N-dimethyl, providing a clear SAR benchmark for amide nitrogen substitution size on human potency.

human dose oral potency psychedelic lysergamide structure-activity relationship

5-HT2 Receptor Subtype Functional Selectivity: DAM-57 Exhibits Higher 5-HT2B Relative Efficacy Than LSD

In a Gq-mediated calcium flux assay using HEK cells expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors, d-lysergic acid dimethylamide (DAM-57) exhibited EC50 values of 1.54 nM (5-HT2A), 13.6 nM (5-HT2B), and 57.5 nM (5-HT2C), with corresponding Emax values of 98%, 73%, and 81% of the 5-HT maximum, respectively . In contrast, published literature for LSD reports 5-HT2B activation efficacy of only ~19% under comparable conditions . This indicates that DAM-57 possesses markedly higher relative efficacy at 5-HT2B compared to LSD, while retaining strong partial agonism at 5-HT2A.

5-HT2A 5-HT2B 5-HT2C calcium flux functional selectivity biased signaling

Differential EEG Locus of Action Within Lysergamides: DAM-57 vs. LAE-32

The same electrographic study demonstrated that among lysergamides producing EEG arousal, the site of action differs depending on the amide substituent. d-Lysergic acid dimethylamide (DAM) and d-1-methyl-lysergic acid diethylamide (MLD) could not sustain EEG arousal after cervical transection, whereas d-lysergic acid monoethylamide (LAE-32) elicited activation following transections posterior to the midbrain, with sections above the midbrain abolishing the drug-induced pattern . This shows that within the N-methyl/N-ethyl series, progressive ethyl substitution shifts the effective locus caudally, with DAM-57 occupying the most rostral locus.

EEG neuropharmacology lysergamide congeners brain transection site of action

In Vivo Autonomic Disturbance Threshold: 10-Fold Higher Dose Than LSD

A single clinical observation report indicates that d-lysergic acid dimethylamide induced autonomic disturbances at oral doses of some ten times the dosage required for LSD, corresponding to the high hundreds of micrograms . This independently corroborates the ~10-fold potency reduction derived from compiled human dosing tables and provides an additional in vivo safety and dosing benchmark.

in vivo autonomic toxicology human dose comparison

High-Value Application Scenarios for d-Lysergic acid dimethylamide (CAS 4238-84-0) Procurement


Neuroanatomical Dissection of Hallucinogen-Induced EEG Arousal

The experimental dissociation observed in transection studies—where d-Lysergic acid dimethylamide (DAM-57) fails to sustain EEG arousal after cervical transection while LSD and LAE-32 maintain it—directly enables procurement for studies seeking to isolate supraspinal contributions to hallucinogen-induced arousal. Researchers requiring a lysergamide that activates EEG arousal through rostral pathways (above the cervical cord) without engaging lower brainstem circuits should select DAM-57 over LSD or LAE .

5-HT2B Receptor Functional Selectivity and Valvulopathy Research

The calcium flux data demonstrating DAM-57's relatively high efficacy at 5-HT2B (Emax 73% vs. LSD Emax ~19%) positions this compound as a critical positive control for 5-HT2B-mediated signaling studies . Laboratories investigating 5-HT2B-related valvulopathy risk, biased agonism at 5-HT2 subtypes, or peripheral serotonergic effects should procure DAM-57 for experiments where 5-HT2B engagement is a required readout.

Human Psychedelic Potency Structure-Activity Relationship (SAR) Studies

The quantified 10-fold reduction in human oral potency relative to LSD (DAM-57 dose 0.5–1.2 mg vs. LSD 0.05–0.2 mg) provides a precise SAR data point for the effect of N,N-dimethyl vs. N,N-diethyl substitution on human potency . Pharmaceutical and academic groups developing lysergamide-based therapeutics or conducting QSAR modeling should use DAM-57 as the dimethyl reference standard for calibrating amide substituent size-activity relationships.

Serotonergic Functional Dissection in Whole-Animal Pharmacology

The finding that DAM-57 does not antagonize centrally administered 5-HT, in direct contrast to LSD, 1-acetyl-LSD, and 1-methyl-LSD, makes DAM-57 the compound of choice for experiments requiring a hallucinogenic lysergamide scaffold that lacks 5-HT antagonism . This is particularly relevant for behavioral pharmacology studies in mice and rats where concurrent 5-HT blockade would confound interpretation of 5-HT2A-mediated behavioral endpoints.

Quote Request

Request a Quote for d-Lysergic acid dimethylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.